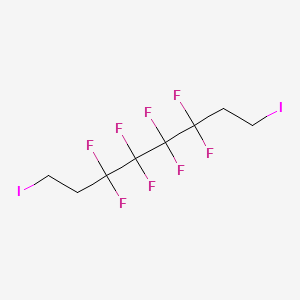

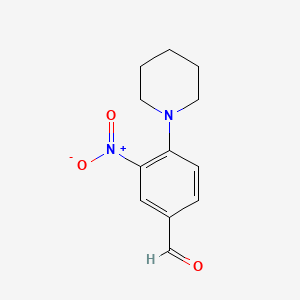

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile is a fluorinated nitrile compound that has garnered interest in the field of organic synthesis due to its potential applications in pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms imparts unique physical and chemical properties, making it a valuable precursor in various chemical reactions.

Synthesis Analysis

The synthesis of related fluorinated phenylacetonitriles has been explored in several studies. For instance, the synthesis of α-(trifluoromethyl)phenylacetonitrile was achieved by reducing the cyanohydrin of α,α,α-trifluoroacetophenone, demonstrating a method to introduce the trifluoromethyl group into the phenylacetonitrile structure . This method's significance lies in its ability to create a building block for further chemical transformations.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is of great interest due to the influence of fluorine atoms on the chemical reactivity and stability of the molecule. In one study, the molecular and crystal structure of pyrimidine derivatives, which were synthesized from reactions involving a trifluoromethylsulfonyloxy compound and nitriles, was determined using X-ray crystallography . This analysis is crucial for understanding the electronic effects of the trifluoromethyl group and its impact on the molecule's reactivity.

Chemical Reactions Analysis

Fluorinated phenylacetonitriles participate in various chemical reactions. An unexpected reactivity was observed for 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where a trimeric impurity was formed with the loss of three fluorine atoms . This highlights the potential for unusual reactivity patterns in fluorinated nitriles, which could lead to novel compounds. Additionally, the reactivity of substituted triazines with phenylacetonitrile anion was studied, resulting in products that underwent ring transformation, covalent addition, and ipso-substitution . These reactions showcase the versatility of phenylacetonitriles in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. The development of cyanofluoromethylated compounds, such as amides and phosphorus compounds, using 2-cyano-2-fluoro-2-phenylacetonitrile as a precursor, has been reported . The study emphasizes the importance of fluorinated compounds in synthesizing compounds with desirable properties for various applications. The unique reactivity and stability imparted by the fluorine atoms make these compounds particularly interesting for further research and development.

Applications De Recherche Scientifique

1. Agrochemical and Pharmaceutical Industries

- Application : 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Results : The major use of these derivatives is in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines

- Application : 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile is used in the synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines .

- Method : A wide variety of compounds were obtained in good to excellent yields by simply controlling the reaction temperature. The base-induced transformation process is easy for production .

- Results : The scope and versatility of the method have been successfully demonstrated with 72 examples .

3. Preparation of Novel n-type Organic Semiconductor

- Application : 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile is used in the preparation of a novel n-type organic semiconductor .

4. Synthesis of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene

- Application : 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile is used in the synthesis of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene .

5. Synthesis of Cyano-substituted Distyrylbenzene Derivative

- Application : 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile is used in the synthesis of cyano-substituted distyrylbenzene derivative .

6. Synthesis of Trifluoromethylpyridines

- Application : 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile is used in the synthesis of trifluoromethylpyridines .

- Method : Various methods of synthesizing these derivatives have been reported .

- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Propriétés

IUPAC Name |

2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5N/c10-7-5(3-4-15)1-2-6(8(7)11)9(12,13)14/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKKNZSEHMTPEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC#N)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371824 |

Source

|

| Record name | 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile | |

CAS RN |

240800-44-6 |

Source

|

| Record name | 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)